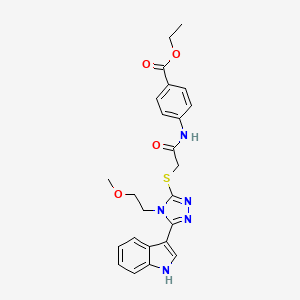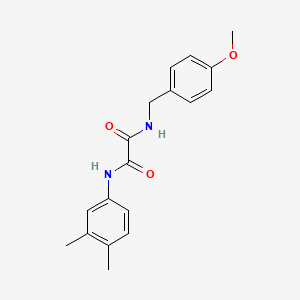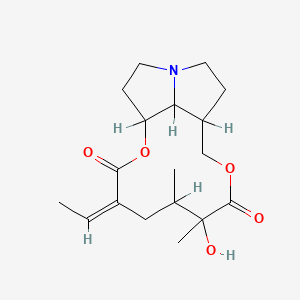
Platiphillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platiphillin, also known as Platyphylline, is a macrolide . It is a natural product found in Senecio vernalis, Adenostyles alliariae, and other organisms .
Synthesis Analysis
A new approach was studied for the determination of alkaloid Platyphylline in a form of N-oxide by reduction current on the dropping mercury electrode . The optimal conditions were selected for chemical transformation (using potassium peroxymonosulfate) of Platyphylline into N-oxide and with the following product reduction on the electrode .Molecular Structure Analysis
The title compounds platyphylline (C 18 H 29 NO 5 .0.5H 2 O) and integerrimine (C 18 H 25 NO 6) have been isolated from the serial parts of the Senecio species . The crystal and molecular structures of platyphylline have been determined . The compound crystallizes in the orthorhombic space group, P2 1 2 1 2 1 .Chemical Reactions Analysis
A new approach was studied for the determination of alkaloid Platyphylline in a form of N-oxide by reduction current on the dropping mercury electrode . The optimal conditions were selected for chemical transformation (using potassium peroxymonosulfate) of Platyphylline into N-oxide and with the following product reduction on the electrode .Physical And Chemical Properties Analysis
Platiphillin has a molecular formula of C18H27NO5 and a molecular weight of 337.4 g/mol . It is practically insoluble in water but soluble in alcohol, chloroform, ether, and dilute acids .Applications De Recherche Scientifique
Given the absence of direct information on "Platiphillin" and to adhere to the requirement of focusing solely on scientific research applications excluding drug use, dosage, and side effects, it is advisable to clarify the substance's name or provide additional context. If "Platiphillin" refers to a specific compound used in scientific research, drug development, or any other applications, please provide more details or check the spelling so the search can be adjusted accordingly.
For now, here is a brief overview based on the available search results related to scientific research and applications, excluding direct matches for "Platiphillin":
Mesoporous Bioactive Glass in Bone Tissue Regeneration : A study focused on the incorporation of Mesoporous Bioactive Glass (MBG) into Poly(DL-lactide-co-glycolide) (PLGA) films to improve their mechanical strength, hydrophilicity, and drug-release properties for bone tissue engineering applications (Chengtie Wu et al., 2009).
PLGA-Based Nanotechnology for Drug Delivery : Research highlighted the development and application of Poly(lactic-co-glycolic acid) (PLGA) nanotechnology for drug delivery, diagnostics, and tissue engineering, showing its potential in medicine-related applications (Jianming Lü et al., 2009).
Bioerodable PLGA-Based Microparticles for Drug Formulations : This review discusses strategies for improving drug loading in Poly(lactic-co-glycolic acid) (PLGA) microparticles, aiming at sustained-release drug formulations to overcome challenges like low drug loading and high initial burst release (Felicity Y. Han et al., 2016).
Propriétés
IUPAC Name |
(4Z)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)
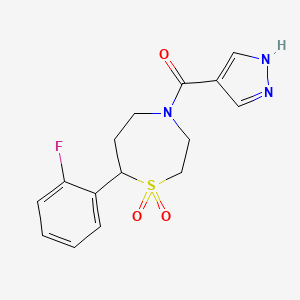
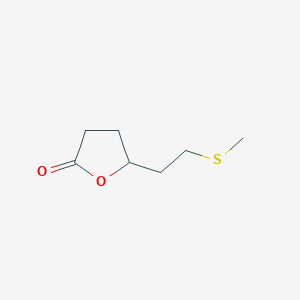
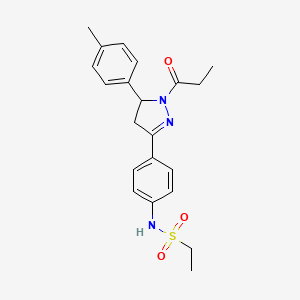

![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)
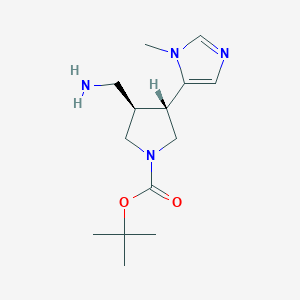
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)
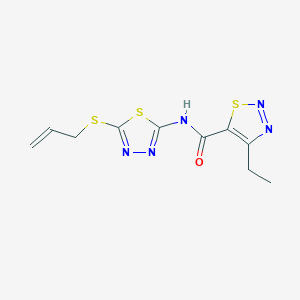
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)
![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)
